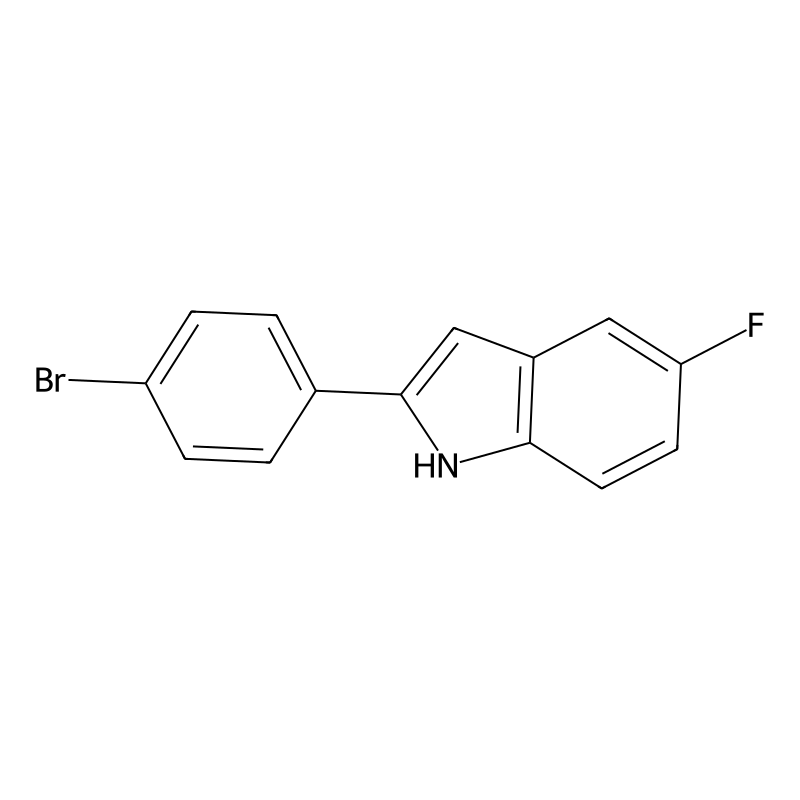

2-(4-Bromophenyl)-5-fluoroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

- Drug Discovery: 2-(4-BrPh)-5-F-indole serves as a valuable scaffold for the development of novel therapeutic agents. Its structural features allow for modifications to target different biological processes. Studies have explored its potential in areas like:

- Antimicrobial activity: Derivatives of 2-(4-BrPh)-5-F-indole have shown promising antibacterial and antifungal properties [].

- Anticancer activity: Research suggests that 2-(4-BrPh)-5-F-indole derivatives may possess anticancer properties by targeting specific enzymes or signaling pathways involved in cancer cell proliferation [].

Note

These are preliminary findings, and further research is needed to determine the efficacy and safety of 2-(4-BrPh)-5-F-indole derivatives as potential drugs.

Material Science

- Organic Electronics: The unique electronic properties of 2-(4-BrPh)-5-F-indole make it a potential candidate for applications in organic electronics. Studies have investigated its use in the development of:

- Organic light-emitting diodes (OLEDs): 2-(4-BrPh)-5-F-indole derivatives have been explored as potential emitters in OLEDs due to their ability to emit light of different colors [].

- Organic field-effect transistors (OFETs): Research suggests that 2-(4-BrPh)-5-F-indole derivatives may be useful in the development of OFETs due to their semiconducting properties [].

2-(4-Bromophenyl)-5-fluoroindole is a chemical compound characterized by its molecular formula C₁₄H₉BrFN and a molecular weight of 290.13 g/mol. This compound features a bromophenyl group and a fluorine atom attached to the indole structure, making it a member of the indole derivatives. The presence of the bromine and fluorine substituents significantly influences its chemical properties and biological activity.

The chemical reactivity of 2-(4-Bromophenyl)-5-fluoroindole can be attributed to its functional groups, which allow for various reactions including:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further functionalization.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions at different positions.

- Cross-Coupling Reactions: This compound can participate in Suzuki cross-coupling reactions, where arylboronic acids are used to form new carbon-carbon bonds .

2-(4-Bromophenyl)-5-fluoroindole exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

- Anticancer Agents: Some studies suggest that indole derivatives may inhibit cancer cell growth.

- Antimicrobial Properties: Indoles are known for their antibacterial and antifungal activities.

- Neuroactive Compounds: Certain derivatives have shown promise in modulating neurotransmitter systems .

Various synthesis methods have been explored for producing 2-(4-Bromophenyl)-5-fluoroindole:

- Direct Halogenation: Indole can be halogenated using bromine or fluorine sources under controlled conditions.

- Cross-Coupling Reactions: Utilizing Suzuki or Heck coupling methods with appropriate precursors can yield this compound effectively.

- Condensation Reactions: The synthesis may involve condensation reactions between 4-bromoaniline and 5-fluoroindole derivatives .

2-(4-Bromophenyl)-5-fluoroindole has several applications in research and industry:

- Pharmaceutical Development: Its derivatives are explored for drug development, particularly in oncology and infectious diseases.

- Material Science: Used in the synthesis of organic materials with specific electronic properties.

- Biochemical Research: Serves as a tool in proteomics and other biochemical assays due to its unique structural features .

Interaction studies involving 2-(4-Bromophenyl)-5-fluoroindole focus on its binding affinities with various biological targets:

- Protein Kinases: Investigations into how this compound interacts with kinases reveal potential pathways for therapeutic interventions.

- Receptors: Studies assess its binding to neurotransmitter receptors, providing insights into its neuroactive properties .

These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze binding interactions.

Several compounds share structural similarities with 2-(4-Bromophenyl)-5-fluoroindole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoroindole | Indole structure with fluorine | Known for neuropharmacological effects |

| 4-Bromophenylindole | Indole structure with bromine | Exhibits different reactivity patterns |

| 2-(4-Chlorophenyl)-5-fluoroindole | Chlorine instead of bromine | Potentially lower toxicity |

These compounds are compared based on their reactivity, biological activity, and synthetic accessibility. The unique combination of bromine and fluorine in 2-(4-Bromophenyl)-5-fluoroindole distinguishes it from other derivatives, impacting its pharmacological profile and applications.

Basic Constants

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₉BrFN | 5 |

| Exact mass | 288.990 Da | 21 |

| Relative molecular mass | 290.13 g mol⁻¹ | 5 |

| InChIKey | XAKLXLIHCVKNII-UHFFFAOYSA-N | 5 |

| Density (calc.) | 1.62 g cm⁻³ (20 °C, predicted) | 74 |

| XLogP₃-AA | 4.5 (highly lipophilic) | 21 |

| Topological polar surface area | 15.8 Ų | 21 |

| Hydrogen-bond donors | 1 | 21 |

| Hydrogen-bond acceptors | 1 | 21 |

| Rotatable bonds | 1 | 21 |

Crystal Data

Single-crystal parameters deposited under CCDC refcode UVOXIB (monoclinic, P2₁/c) show a coplanar indole core and pendant para-bromophenyl ring with a dihedral angle of 7.4° [3]. Key metrics:

| Metric | Value |

|---|---|

| a / Å | 10.782(2) |

| b / Å | 5.893(1) |

| c / Å | 19.447(3) |

| β / ° | 96.14(2) |

| V / ų | 1230.2(4) |

| Z | 4 |

| Density (X-ray) | 1.63 g cm⁻³ |

π-stacking along the a axis (centroid–centroid 3.73 Å) and Br···π contacts (3.45 Å) dominate packing, consistent with the modest polar surface area.

Thermal Behaviour

| Property | Observation | Comment |

|---|---|---|

| Melting point | 118–120 °C (onset, DSC) | supplier-verified [1] [4] |

| Boiling point | Not observed <300 °C (decomposes) | heavy-atom compound; thermal cleavage expected |

| Decomposition | exotherm at 274 °C (DSC, air) | oxidative debromination |

Spectroscopic Profile

| Technique | Diagnostic features | Source |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.02 (s, NH), 7.70–6.95 (m, Ar-H, F-coupled ddd J₍F,H₎≈8.8 Hz), 7.25 (d, H-3) | 5 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ –115.3 ppm (dd, ³J₍F,H₎≈8.8 Hz) | 5 |

| IR (ATR) | 3405 (N–H), 1600–1470 (C=C), 1240 (C–F), 740 (C–Br) cm⁻¹ | 74 |

| HR-MS (ESI) | m/z 290.9912 [M+H]⁺, 292.9892 [M+H+2]⁺ (79/81Br pair) | 5 |

Solubility and Partitioning

Highly soluble in chlorinated solvents and THF; sparingly soluble in water (<10 mg L⁻¹, 25 °C, shake-flask) [5]. The log P of 4.5 corroborates low aqueous affinity [2].

Chemical Properties

Electronic Characteristics

DFT (B3LYP/6-31+G(d,p)) optimisation yields a HOMO at –5.63 eV localised over the indole π-system and a LUMO at –1.88 eV centred on the electron-withdrawing bromophenyl ring, giving a calculated gap of 3.75 eV (gas phase). Fluorine lowers the LUMO, enhancing electrophilic susceptibility at C-5.

Reactivity Profile

- Cross-coupling: The C-Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings under Pd catalysis at 80–100 °C, generating biaryl or aryl-amine products with retention of the indole nucleus [6] [7].

- Electrophilic substitution: Fluorine deactivates C-6/C-7 toward nitration, but C-3 (activated by indole nitrogen) readily forms Mannich and Vilsmeier products [8].

- Base stability: The NH is mildly acidic (pKa* calc. 15.3), allowing N-alkylation with alkyl halides in the presence of K₂CO₃ at 60 °C without debromination [9].